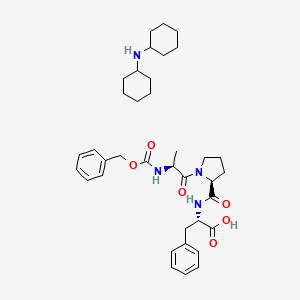
N-Cbz-ala-pro-phe dicyclohexylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-ala-pro-phe dicyclohexylammonium, also known as N-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-phenylalanine-N-cyclohexylcyclohexanamine (1:1), is a compound with the molecular formula C₃₇H₅₂N₄O₆ and a molecular weight of 648.832 g/mol . This compound is a derivative of amino acids and is often used in peptide synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-ala-pro-phe dicyclohexylammonium typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using benzyloxycarbonyl (Cbz) groups.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Formation of the Ammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the peptide with dicyclohexylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-ala-pro-phe dicyclohexylammonium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Deprotection: The Cbz protecting groups can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with TFA.
Major Products Formed
Hydrolysis: Yields the corresponding amino acids.
Deprotection: Produces the free peptide without the Cbz protecting groups.
Coupling: Forms longer peptide chains.
Scientific Research Applications
N-Cbz-ala-pro-phe dicyclohexylammonium has several scientific research applications, including:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings
Mechanism of Action
The mechanism of action of N-Cbz-ala-pro-phe dicyclohexylammonium involves its role as a peptide intermediate. The compound interacts with various enzymes and receptors in biological systems, facilitating the formation of peptide bonds and the assembly of larger peptide structures. The molecular targets and pathways involved include proteases and peptidases that recognize and cleave specific peptide sequences .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-ala-gly-phe dicyclohexylammonium
- N-Cbz-ala-leu-phe dicyclohexylammonium
- N-Cbz-ala-val-phe dicyclohexylammonium
Uniqueness
N-Cbz-ala-pro-phe dicyclohexylammonium is unique due to its specific amino acid sequence, which includes alanine, proline, and phenylalanine. This sequence imparts distinct chemical and biological properties, making it suitable for specific applications in peptide synthesis and research .
Properties
Molecular Formula |
C37H52N4O6 |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-phenyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H29N3O6.C12H23N/c1-17(26-25(33)34-16-19-11-6-3-7-12-19)23(30)28-14-8-13-21(28)22(29)27-20(24(31)32)15-18-9-4-2-5-10-18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,33)(H,27,29)(H,31,32);11-13H,1-10H2/t17-,20-,21-;/m0./s1 |
InChI Key |
QWFAAMRJWHCXNH-KXGBIOHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















